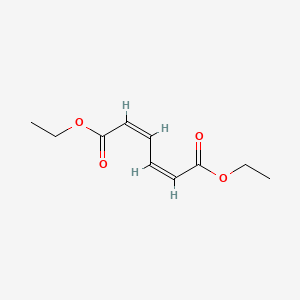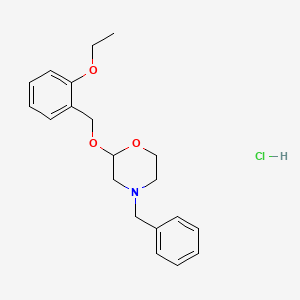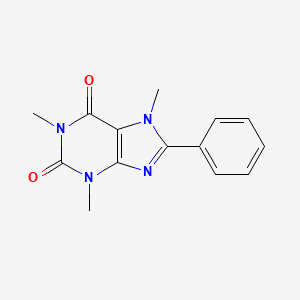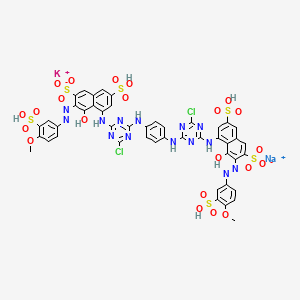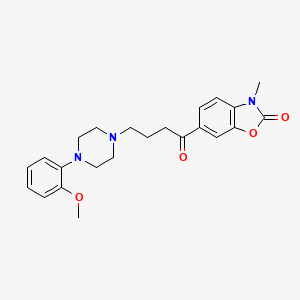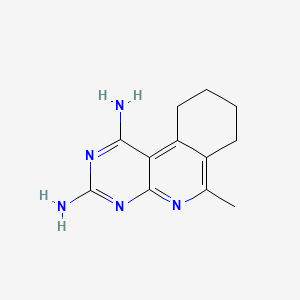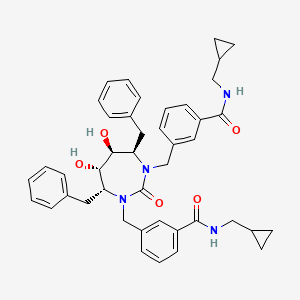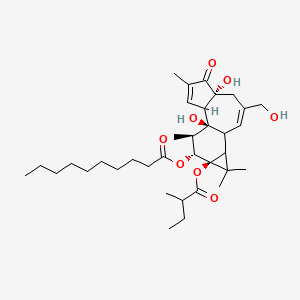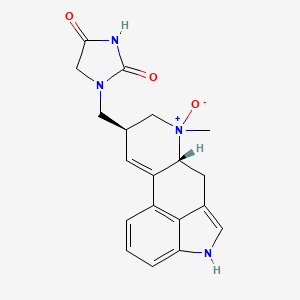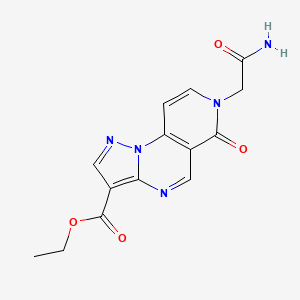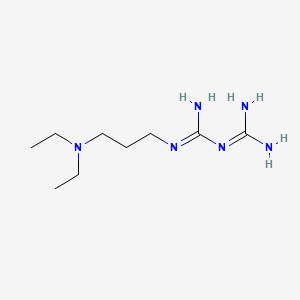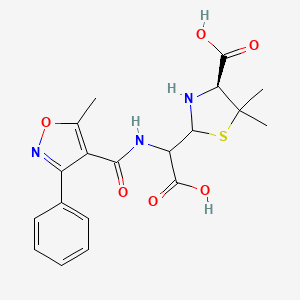
(4S)-2-(Carboxy(((5-methyl-3-phenylisoxazol-4-yl)carbonyl)amino)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penicilloic acids are degradation products of penicillin antibiotics, including oxacillin. Oxacillin is a narrow-spectrum beta-lactam antibiotic that belongs to the penicillin class. It is primarily used to treat infections caused by penicillinase-producing staphylococci. The penicilloic acids of oxacillin are formed when the beta-lactam ring of oxacillin is hydrolyzed, rendering the antibiotic inactive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicilloic acids are typically synthesized through the hydrolytic opening of the beta-lactam ring of oxacillin. This process can be achieved using mild acidic or basic conditions. For instance, the hydrolysis can be carried out in the presence of an inorganic acid or a mixture of water and a water-miscible organic solvent under reduced pressure .
Industrial Production Methods: Industrial production of penicilloic acids involves controlled hydrolysis of oxacillin. The reaction conditions are optimized to ensure high yield and purity of the penicilloic acids. The process may involve the use of specific catalysts and controlled temperature and pressure conditions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Penicilloic acids undergo various chemical reactions, including:
Oxidation: Penicilloic acids can be oxidized to form penicilloaldehydes.
Reduction: Reduction reactions can convert penicilloic acids into penilloic acids.
Substitution: Substitution reactions can occur at the carboxyl or amino groups of penicilloic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Penicilloaldehydes
Reduction: Penilloic acids
Substitution: Various substituted penicilloic acid derivatives
Applications De Recherche Scientifique
Penicilloic acids of oxacillin have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemical compounds.
Biology: Studied for their role in the metabolism of penicillin antibiotics.
Medicine: Investigated for their potential immunogenic properties and their role in allergic reactions to penicillin.
Industry: Utilized in the development of new antibiotics and in the study of antibiotic resistance mechanisms
Mécanisme D'action
Penicilloic acids do not possess antibacterial activity. they are significant in understanding the mechanism of action of penicillin antibiotics. The beta-lactam ring of oxacillin binds to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting cell wall synthesis. The hydrolysis of the beta-lactam ring to form penicilloic acids inactivates the antibiotic, preventing it from binding to PBPs .
Comparaison Avec Des Composés Similaires
Penicilloic acids of oxacillin can be compared with similar compounds such as:
- Penicilloic acids of methicillin
- Penicilloic acids of nafcillin
- Penicilloic acids of cloxacillin
- Penicilloic acids of dicloxacillin
- Penicilloic acids of flucloxacillin
Uniqueness: The penicilloic acids of oxacillin are unique due to the specific structure of oxacillin, which includes a 5-methyl-3-phenyl-4-isoxazolyl group. This structural feature influences the hydrolysis process and the resulting penicilloic acids .
Propriétés
Numéro CAS |
1642629-95-5 |
|---|---|
Formule moléculaire |
C19H21N3O6S |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
(4S)-2-[carboxy-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H21N3O6S/c1-9-11(12(22-28-9)10-7-5-4-6-8-10)15(23)20-13(17(24)25)16-21-14(18(26)27)19(2,3)29-16/h4-8,13-14,16,21H,1-3H3,(H,20,23)(H,24,25)(H,26,27)/t13?,14-,16?/m0/s1 |
Clé InChI |
JCHZLBSPYSDECZ-BBBYJDLNSA-N |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


